![molecular formula C14H24BClLiNO3 B2775206 Lithium (3-chloropyridin-2-YL)triisopropoxyborate CAS No. 1393822-81-5](/img/structure/B2775206.png)
Lithium (3-chloropyridin-2-YL)triisopropoxyborate
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Overview
Description
“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a chemical compound with the molecular formula C14H24BClLiNO3 . It has a molecular weight of 307.55 . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is 1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a powder . The compound is stored at 4 degrees Celsius .Scientific Research Applications
- Organic Synthesis and Catalysis Lithium (3-chloropyridin-2-yl)triisopropoxyborate serves as a versatile catalyst in organic synthesis. Its boron center facilitates reactions such as Suzuki-Miyaura cross-coupling, C-H activation, and asymmetric transformations. Researchers exploit its reactivity to create complex molecules efficiently.
- Electrochemistry and Battery Technology As an electrolyte additive, this compound enhances the performance of lithium-ion batteries. Its unique structure contributes to improved cycling stability, higher capacity, and better safety. Scientists investigate its role in stabilizing electrode-electrolyte interfaces and preventing dendrite formation.
- Researchers explore the self-assembly properties of lithium (3-chloropyridin-2-yl)triisopropoxyborate. It forms coordination complexes with other molecules, leading to novel materials with potential applications in sensors, drug delivery, and molecular recognition .
- Photovoltaics and Solar Cells The compound’s electron-rich boron center can participate in charge transfer processes. Investigations focus on its use as a sensitizer or electron transport material in dye-sensitized solar cells (DSSCs) and perovskite solar cells. Its stability and electronic properties are critical factors in these applications.
- Polymer Chemistry Lithium (3-chloropyridin-2-yl)triisopropoxyborate finds utility in polymerization reactions. It acts as a Lewis acid catalyst for ring-opening polymerizations, including cyclic esters and lactones. Its compatibility with various monomers allows for tailored polymer design.
- Medicinal Chemistry and Drug Development Although still in its early stages, investigations explore the compound’s potential as a pharmacologically active agent. Researchers study its interactions with biological targets, aiming to develop new drugs or therapeutic agents. Its boron-containing scaffold offers a unique avenue for drug discovery.
Supramolecular Chemistry
These applications highlight the diverse roles of lithium (3-chloropyridin-2-yl)triisopropoxyborate in scientific research. Keep in mind that ongoing studies may uncover additional uses, making this compound an exciting area of exploration . If you need further details or have any other questions, feel free to ask!
Safety And Hazards
properties
IUPAC Name |
lithium;(3-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZMIMOMJVHROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C=CC=N1)Cl)(OC(C)C)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (3-chloropyridin-2-YL)triisopropoxyborate |
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